molecular formula C17H13NO2 B11210775 N-(4-phenylphenyl)furan-2-carboxamide CAS No. 7121-06-4

N-(4-phenylphenyl)furan-2-carboxamide

Cat. No.: B11210775
CAS No.: 7121-06-4
M. Wt: 263.29 g/mol
InChI Key: VCYAUFRMNVQAQI-UHFFFAOYSA-N
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Description

N-(4-phenylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a carboxamide group, which is further connected to a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-phenylaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-phenylphenyl)furan-2-carboxamide, particularly in its anticancer activity, involves the induction of apoptosis in cancer cells. This is achieved through the activation of the Fas death receptor pathway, leading to the activation of caspases and subsequent cell death. The compound also causes cell cycle arrest by up-regulating p53 and p21, which are key regulators of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine substituent on the phenyl ring.

    N-(4-aminophenyl)furan-2-carboxamide: Contains an amino group instead of a phenyl group.

Uniqueness

N-(4-phenylphenyl)furan-2-carboxamide is unique due to its biphenyl moiety, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific molecular interactions, such as in medicinal chemistry for targeted drug design.

Properties

CAS No.

7121-06-4

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

N-(4-phenylphenyl)furan-2-carboxamide

InChI

InChI=1S/C17H13NO2/c19-17(16-7-4-12-20-16)18-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H,(H,18,19)

InChI Key

VCYAUFRMNVQAQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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